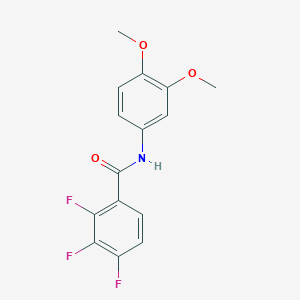

N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide

Übersicht

Beschreibung

"N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide" belongs to a class of compounds known for their significant chemical versatility and potential applications in various fields, including material science and pharmaceuticals. The compound's unique structure, featuring both dimethoxyphenyl and trifluorobenzamide functionalities, suggests intriguing possibilities for studying intermolecular interactions, electronic effects, and reactivity patterns.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves the condensation reactions of corresponding benzoyl chlorides with amines under standard synthetic conditions. For example, compounds like N-(2,3-Difluorophenyl)-2-fluorobenzamide have been synthesized with high yields, indicating a straightforward pathway for incorporating fluorine atoms into the benzamide framework, which could be analogous to synthesizing the target compound (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using single crystal X-ray diffraction, showcasing co-planar aromatic rings and specific orientations of the amide group. This structural information is crucial for understanding the electronic distribution and potential reactivity of the N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide molecule. Compounds with similar fluorination patterns have demonstrated significant intermolecular interactions, including hydrogen bonding and π-π stacking, which are instrumental in dictating the solid-state packing and properties of these materials (Karabulut et al., 2014).

Wissenschaftliche Forschungsanwendungen

Structural, Thermal, and Mechanical Properties of Polymorphs

The study of polymorphs of fluorinated amides, including compounds similar to N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide, reveals their significant structural, thermal, and mechanical properties. For instance, Mondal et al. (2017) discovered three polymorphs of a fluorinated amide, emphasizing the role of short, linear C-H⋅⋅⋅F intermolecular interactions. The polymorphs' formation can be controlled by differential scanning calorimetry, providing insights into material stiffness and hardness differences among the forms (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Electrophysiological Effects and Antiulcer Activities

Electrophysiological studies on compounds structurally similar to N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide, such as BRL-32872, have shown potential antiarrhythmic properties by affecting potassium and calcium channel blocking in cardiac preparations. Bril et al. (1995) highlighted BRL-32872's ability to prolong action potential duration without enhancing early afterdepolarizations, suggesting its unique antiarrhythmic properties (Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, & Poyser, 1995).

Additionally, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the target compound, have demonstrated significant antiulcer activities in animal models, pointing to the therapeutic potential of these derivatives in preventing gastric ulceration (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

Molecular Interactions and Synthesis of Polyimides

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry. This research contributes to the understanding of how similar compounds' dimerization and crystal packing affect their physical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

In material science, the synthesis and characterization of novel aromatic polyimides using diamines derived from compounds like N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide showcase the development of materials with high thermal stability and specific mechanical properties. Butt et al. (2005) demonstrated that these polyimides exhibit remarkable solubility and thermal degradation resistance, suggesting their applicability in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-21-11-6-3-8(7-12(11)22-2)19-15(20)9-4-5-10(16)14(18)13(9)17/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHBJPANORUGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

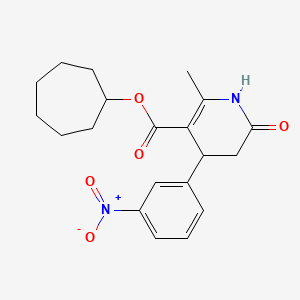

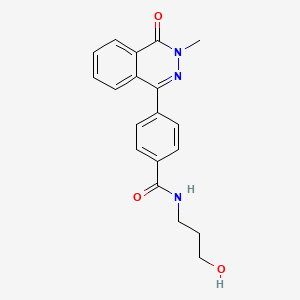

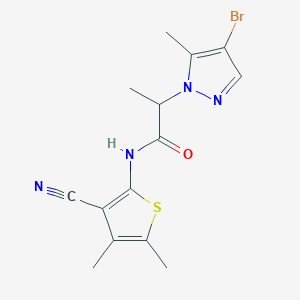

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)

![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)

![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)